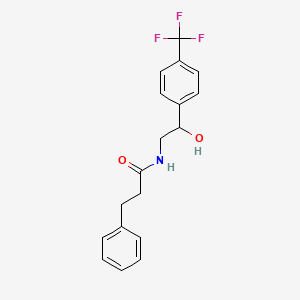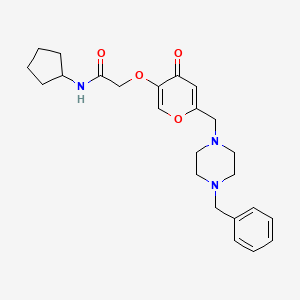
2-((6-((4-benzylpiperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-cyclopentylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-((6-((4-benzylpiperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-cyclopentylacetamide” is a complex organic molecule. It contains a benzylpiperazine moiety, which is a common structural motif in many pharmaceuticals and other synthetic compounds . It also contains a pyran ring, which is a six-membered heterocyclic ring consisting of five carbon atoms and one oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The benzylpiperazine moiety could potentially form intramolecular hydrogen bonds, which could have a significant effect on the compound’s conformation and reactivity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the amide group could be hydrolyzed under acidic or basic conditions to yield an acid and an amine . The benzylpiperazine moiety could potentially undergo reactions like N-alkylation .Aplicaciones Científicas De Investigación
Anticonvulsant Applications
- Anticonvulsant Activity : A study by Aytemir and Çalış (2010) investigated a series of compounds, including derivatives of 4H-pyran, for their anticonvulsant properties. These compounds were tested using maximal electroshock and subcutaneous Metrazol-induced seizure tests, revealing significant anticonvulsant activity in certain derivatives (Aytemir & Çalış, 2010).
Pharmacological Research
- Neurotropic Activity : Research by Ermili, Balbi, and Roma (1976) on pyran derivatives, including compounds structurally related to the target molecule, demonstrated neurotropic activity, especially of neuroleptic type (Ermili, Balbi, & Roma, 1976).
Synthesis and Characterization
- Novel Compound Synthesis : Sebhaoui et al. (2020) reported the synthesis of new compounds, including pyran derivatives, characterized by single crystal X-ray diffraction and compared with theoretical parameters calculated through density functional theory (Sebhaoui et al., 2020).
- Antimicrobial Activity : Saraei et al. (2016) synthesized novel acrylate monomers based on kojic acid derivatives and evaluated their antibacterial and antifungal activities, demonstrating moderate to good effectiveness against certain pathogens (Saraei et al., 2016).
Miscellaneous Applications
- Anti-Inflammatory Activity : Kang et al. (2019) isolated new compounds from Cuminum cyminum L. seeds, including a nitrogen-containing flavonoid with potent anti-inflammatory effects in cell assays (Kang et al., 2019).
- Synthesis of Pyrazole Derivatives : Kesarkar, Kashid, and Sukthankar (2021) discussed the synthesis of pyrazole derivatives, highlighting their biological applications, including in Type 2 Diabetes drugs (Kesarkar, Kashid, & Sukthankar, 2021).
Safety and Hazards
Propiedades
IUPAC Name |
2-[6-[(4-benzylpiperazin-1-yl)methyl]-4-oxopyran-3-yl]oxy-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O4/c28-22-14-21(30-17-23(22)31-18-24(29)25-20-8-4-5-9-20)16-27-12-10-26(11-13-27)15-19-6-2-1-3-7-19/h1-3,6-7,14,17,20H,4-5,8-13,15-16,18H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMFMKQVPQIYGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)COC2=COC(=CC2=O)CN3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-((4-benzylpiperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-cyclopentylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine dihydrochloride](/img/structure/B2461641.png)
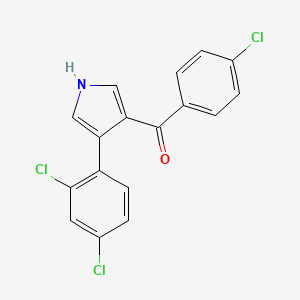

![4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2461646.png)
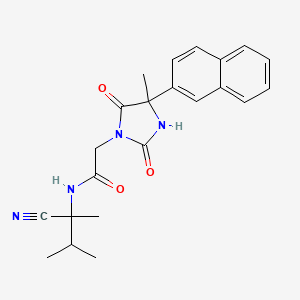

![2-Fluoro-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]benzamide](/img/structure/B2461649.png)
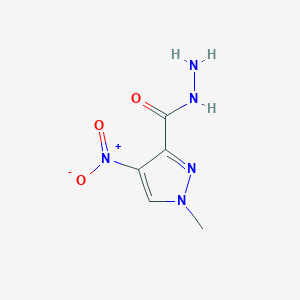
![1,1-Dimethyl-3-[1-(2-thiophen-2-ylacetyl)piperidin-4-yl]urea](/img/structure/B2461653.png)
![5-[1-(2-Ethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2461655.png)
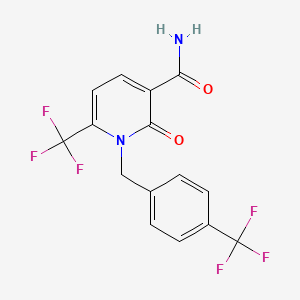
![2-[[1-(3-Pyrazol-1-ylbenzoyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2461657.png)
![3-[(2-Phenylethyl)sulfamoyl]benzoic acid](/img/structure/B2461661.png)
